Quazepam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.31e-03 g/L

Synonyms

Canonical SMILES

Neurology

Quazepam is a benzodiazepine derivative that is widely used as an anxiolytic . It has been used for over five decades for a variety of conditions including mood and anxiety disorders, neurological conditions, severe agitation, and sleep disturbances .

Psychiatry

Quazepam is used for the treatment of insomnia including sleep induction and sleep maintenance . It induces impairment of motor function and has relatively selective hypnotic and anticonvulsant properties with considerably less overdose potential than other benzodiazepines due to its novel receptor-subtype selectivity .

Sleep Medicine

Quazepam is used for short-term treatment of insomnia related to sleep induction or sleep maintenance problems . It has demonstrated superiority over other benzodiazepines such as temazepam .

Geriatrics

Quazepam helps relieve insomnia in geriatrics . It is often prescribed for cases of difficulty sleeping or insomnia .

Pharmacology

Quazepam selectively targets the GABA A α 1 subunit receptors which are responsible for inducing sleep . It is unique amongst benzodiazepines in that it selectively targets these receptors .

Oncology

Quazepam, like other benzodiazepines, is sometimes used in patients with cancer for its sedative and anxiolytic effects . It can help manage insomnia and anxiety, which are common in cancer patients. Caution is advised due to the potential for adverse side effects, particularly when used in combination with opioid drugs .

Cardiology

Gastroenterology

Quazepam’s absorption is affected by food intake. A study found that food intake can increase the absorption of Quazepam, and this effect continues at least until 3 hours after food intake . This suggests that the timing of Quazepam administration relative to meals may be an important consideration in its use.

Pulmonology

Quazepam is often used to manage insomnia, which can be a symptom of various respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma . By helping patients achieve better sleep quality, it can potentially improve their overall health status and quality of life.

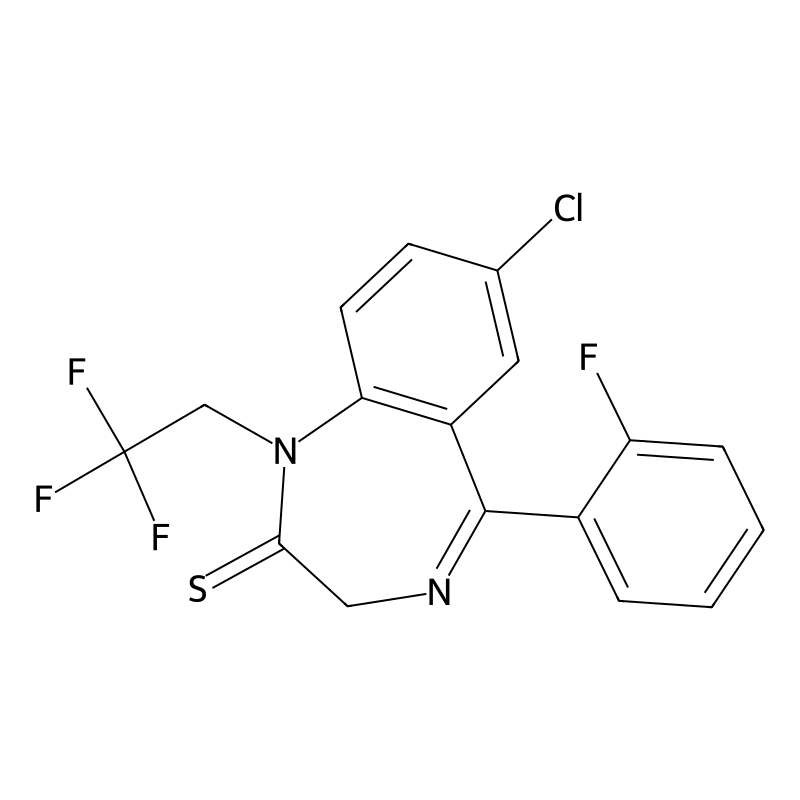

Quazepam is a benzodiazepine derivative specifically categorized as a trifluoroethyl benzodiazepine. It was first approved for medical use in the United States in 1985 and is primarily utilized as a hypnotic agent for treating insomnia. The chemical name for quazepam is 7-chloro-5-(o-fluoro-phenyl)-1,3-dihydro-1-(2,2,2-trifluoroethyl)-2H-1,4-benzodiazepine-2-thione, with a molecular formula of C17H11ClF4N2S and a molecular weight of 386.8 g/mol . Quazepam appears as a white crystalline solid, is soluble in ethanol, and is insoluble in water.

Quazepam carries potential risks, including:

- Addiction and Dependence: Chronic use can lead to dependence and withdrawal symptoms upon discontinuation [].

- Impairment: It can cause drowsiness, dizziness, and impaired coordination, affecting driving and other activities requiring alertness [].

- Respiratory Depression: High doses can suppress breathing, particularly in combination with other CNS depressants [].

- Overdose: In severe cases, overdose can lead to coma and even death [].

Quazepam undergoes significant metabolic transformations primarily in the liver. It is metabolized by cytochrome P450 enzymes, notably CYP3A4, CYP2C9, and CYP2C19. The principal metabolites include 2-oxoquazepam and N-desalkyl-2-oxoquazepam, both of which retain central nervous system depressant activity. The metabolic pathway can be summarized as follows:

- Quazepam → 2-Oxoquazepam

- 2-Oxoquazepam → N-desalkyl-2-oxoquazepam

- Excretion: Approximately 31% of the administered dose is excreted in urine and 23% in feces over five days .

Quazepam functions as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) A receptor, enhancing the inhibitory effects of GABA on neuronal excitability. This action results in increased chloride ion permeability, leading to hyperpolarization of neurons and reduced excitability . The drug's pharmacokinetics reveal a rapid absorption with peak plasma concentrations occurring around two hours post-administration. Its elimination half-life ranges from approximately 39 hours for quazepam and its active metabolite to around 73 hours for N-desalkyl-2-oxoquazepam .

The synthesis of quazepam involves multiple steps typically starting from simpler benzodiazepine precursors. The general synthetic route includes:

- Formation of the benzodiazepine core: This often involves cyclization reactions that create the essential diazepine structure.

- Introduction of substituents: The trifluoroethyl group and other functional groups are added through electrophilic substitution reactions.

- Final purification: The product is purified through crystallization or chromatography to achieve the desired purity for pharmaceutical use.

Specific synthetic pathways may vary based on the starting materials and desired yield .

Quazepam has notable interactions with various substances:

- Alcohol: Concurrent use can enhance CNS depressant effects, leading to increased sedation and respiratory depression.

- Opioids: Co-administration can similarly result in heightened risk of respiratory depression.

- Other CNS depressants: Increased sedation may occur when combined with other sedatives or hypnotics .

Moreover, quazepam's metabolism can be affected by drugs that induce or inhibit cytochrome P450 enzymes, potentially altering its efficacy and safety profile .

Quazepam shares structural and functional similarities with other benzodiazepines. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Structure | Primary Use | Key Differences |

|---|---|---|---|

| Diazepam | Benzodiazepine with a simple structure | Anxiety, muscle spasms | Shorter half-life; more anxiety-focused applications |

| Flurazepam | Similar trifluoroethyl group | Insomnia | Shorter duration of action compared to quazepam |

| Nitrazepam | Contains a nitro group | Insomnia | Different mechanism; more sedative effects |

| Temazepam | Lacks halogen substituents | Insomnia | Less potential for dependence than quazepam |

Quazepam's unique trifluoroethyl substitution contributes to its specific pharmacokinetic profile and efficacy as a hypnotic agent while differentiating it from other compounds within the benzodiazepine class .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

4.03 (LogP)

4.03

Appearance

Melting Point

137.5 - 139 °C

Storage

UNII

Drug Indication

Livertox Summary

Drug Classes

Pharmacology

Quazepam is a synthetic benzodiazepine derivative with anxiolytic, sedative and hypnotic properties. Quazepam and its major metabolite 2-oxoquazepam potentiate gamma-aminobutyric acid (GABA) activity by binding to the benzodiazepine-1 recognition site (BZ-1) within the GABA-A receptor, located in the limbic, neocortical and mesencephalic reticular system. This increases the frequency of GABA-activated chloride channel opening events, allowing the flow of chloride ions into the neuron leading to membrane hyperpolarization and decreased neuronal excitability.

MeSH Pharmacological Classification

ATC Code

N05 - Psycholeptics

N05C - Hypnotics and sedatives

N05CD - Benzodiazepine derivatives

N05CD10 - Quazepam

Mechanism of Action

KEGG Target based Classification of Drugs

Ligand-gated ion channels

GABA (ionotropic)

GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Other CAS

Absorption Distribution and Excretion

Over the course of five days following the administration of radiolabeled quazepam, approximately 31% of the administered dose appeared in the urine and 23% appeared in the feces. Unchanged drug appeared in only trace amounts in the urine.

Metabolism Metabolites

Quazepam has known human metabolites that include 2-oxoquazepam.

Hepatic. Half Life: 39 hours

Wikipedia

Orange_B

FDA Medication Guides

Quazepam

TABLET;ORAL

GALT PHARMS

01/13/2023

Biological Half Life

Use Classification

Dates

Reintroduction of quazepam: an update on comparative hypnotic and adverse effects

Nader H MoniriPMID: 31274695 DOI: 10.1097/YIC.0000000000000277

Abstract

Insomnia is a prevalent disorder that affects over one-third of the U.S. population to varying degrees and is highly disruptive towards quality of life. Pharmacological treatments for insomnia include benzodiazepines (BZs) and the non-BZ 'Z-drugs' (zolpidem, zaleplon, eszopiclone, zopiclone), which are amongst the most widely prescribed medications. Yet, these agents can produce adverse effects such as tolerance to the hypnotic effect, rebound insomnia, next-day residual drowsiness, as well as amnesia and complex behaviours such as sleep-walking, sleep-eating and sleep-driving. Quazepam, one of the five BZ approved for treatment of insomnia, was recently relaunched to the U.S. market in 2016 and is distinguished amongst hypnotic BZ by unique pharmacological characteristics including selectivity for sleep-promoting α1-subunit containing γ-aminobutyric acid (GABA-A) receptors and a significantly lower relative receptor binding affinity. These features likely drive the decreased rate of adverse events seen clinically with quazepam, such as tolerance, rebound insomnia and amnesic behaviours, compared with other BZ. Given the recent reintroduction of quazepam as a pharmacotherapeutic option, and the lack of head-to-head comparative trials against newer agents, the purpose of this review is to provide an update on distinguishing features of quazepam with regard to its pharmacology, pharmacokinetics, sleep efficacy and potential adverse effects compared to other agents used for insomnia.Structural analysis of quazepam metabolites in bile by ion trap time-of-flight mass spectrometry

Koji Yamaguchi, Takahiro Goda, Satoshi Yamaki, Youkichi OhnoPMID: 26301753 DOI: 10.1016/j.forsciint.2015.07.016

Abstract

Quazepam (QZP) is a long-acting benzodiazepine-type hypnotic. We searched for novel QZP metabolites in bile and determined their structures by liquid chromatography-ion trap time-of-flight mass spectrometry (LC-IT-TOF MS). The metabolites were extracted with ethyl acetate after β-glucuronidase treatment. First, a single MS spectrum was acquired. Second, MS(n) spectra were acquired for peaks that consisted of ions with the isotope pattern corresponding to molecules bearing one chlorine atom. The novel QZP metabolites found in this study were hydroxyquazepam, hydroxy-methoxyquazepam, hydroxy-oxoquazepam, and hydroxy-methoxy-oxoquazepam, which have the hydroxy and methoxy groups on the fluorophenyl group, and dihydroxy-oxoquazepam and dihydroxy-methoxy-oxoquazepam, which have one hydroxy group at the 3-position of the seven-membered ring and the other hydroxy group and the methoxy group on the fluorophenyl group. We demonstrated that LC-IT-TOF MS was a useful tool for determining the structure of the metabolites. However, the exact locations of the hydroxy and methoxy groups on the fluorophenyl group could not be identified.Analysis of quazepam and its metabolites in human urine by gas chromatography-mass spectrometry: application to a forensic case

Masaru Terada, Tatsuo Shinozuka, Chika Hasegawa, Einosuke Tanaka, Makiko Hayashida, Youkichi Ohno, Kunihiko KurosakiPMID: 23290298 DOI: 10.1016/j.forsciint.2012.11.017

Abstract

A sensitive method for the simultaneous determination of quazepam and two of its metabolites, 2-oxoquazepam and 3-hydroxy-2-oxoquazepam, in human urine was developed using gas chromatography-mass spectrometry (GC/MS) with an Rtx-5MS capillary column. The quazepam and its metabolites were extracted from human urine using a simple solid-phase extraction Oasis(®) HLB cartridge column, and the 3-hydroxy-2-oxoquazepam was derivatised using BSTFA/1%TMCS and pyridine at 60 °C for 30 min. The mass spectrometric detection of the analytes was performed in the full scan mode, m/z 60-480, and selected ion monitoring (SIM) mode, m/z 386, for quazepam; m/z 342, for 2-oxoquazepam; m/z 429, for 3-hydroxy-2-oxoquazepam-TMS; and m/z 284, for alprazolam-d5 (internal standard), by electron ionization. The calibration curves of quazepam and its metabolites in urine showed good linearity in the concentration range of 2.5-500 ng/0.2 ml of urine. The average recoveries of quazepam and its metabolites from 0.2 ml of urine containing 500 ng and 50 ng of each drug were 71-83% and 88-90%, respectively. The limits of detection of quazepam, 2-oxoquazepam and 3-hydroxy-2-quazepam in urine by the selected ion monitoring mode were 0.096-0.37 ng/ml. This method would be applicable to other forensic biological materials containing low concentrations of quazepam and its metabolites.Different effects of light food on pharmacokinetics and pharmacodynamics of three benzodiazepines, quazepam, nitrazepam and diazepam

A Yamazaki, Y Kumagai, T Fujita, T Hasunuma, S Yokota, M Maeda, Y Otani, M MajimaPMID: 17286787 DOI: 10.1111/j.1365-2710.2007.00795.x

Abstract

Quazepam, nitrazepam and diazepam are administered under fed or fasted conditions for insomnia or anxiety disorder. Light bedtime food may have clinically relevant effects on the plasma levels of those drugs and hence on psychomotor performance. This study assessed the effect of light food on the pharmacokinetics and pharmacodynamics of these drugs.Twenty-one eligible subjects were randomized to one of three groups of seven subjects: quazepam 20 mg, diazepam 5 mg or nitrazepam 5 mg. Each healthy subject took a single oral dose of the assigned drug after overnight fasting and after light food, on a separate occasion. Blood samples were collected until 72 h after dosing. The plasma samples were assayed using high-pressure liquid chromatography with spectrophotometric detection. Reaction time, critical flicker fusion test and visual analogue scales were conducted.

The peak plasma concentration (C(max)) and area under the concentration-time curve (AUC) of quazepam with light food were 1.2-fold [90% confidence interval (CI): 1.1-1.5; P < 0.05] and 1.5-fold (90% CI: 1.3-1.9; P < 0.05) higher than that without light food, respectively. For nitrazepam and diazepam, the time to peak was delayed about 1 h in fed condition (P > 0.05). However it had no effect on their C(max) and AUC. Reaction time of quazepam with light food was prolonged at 4 and 6 h after dosing and its area under the effect-time curve from 0 to 10 h was increased (P < 0.05).

Light food increased the bioavailability of quazepam and affected psychomotor performance. Light food delayed T(max) of nitrazepam and diazepam but had no effect on C(max) and AUC.

Effects of quazepam as a preoperative night hypnotic: comparison with brotizolam

Tomoki Nishiyama, Koichi Yamashita, Takeshi Yokoyama, Akinobu Imoto, Masanobu ManabePMID: 17285406 DOI: 10.1007/s00540-006-0445-2

Abstract

The purpose of this study was to evaluate the effects of quazepam, a long-acting hypnotic, as a preoperative night medication in comparison with brotizolam, a shortacting hypnotic.Two hundred patients (aged 30 to 70 years) admitted for elective general anesthesia at various hospitals were enrolled. Quazepam 15 mg, 30 mg, or 45 mg, or brotizolam 0.25 mg (40 patients each), was administered orally at 9 p.m. in the evening of the day before surgery. The control group (40 patients) did not receive any drugs. The quality of night sleep between the night during hospitalization and the night before surgery was compared by using a questionnaire. In the first 8 patients who received quazepam 15 mg, 30 mg, and 45 mg, the plasma concentrations of quazepam and its metabolites were measured 12 h after the drug administration, when the patients were brought into the operating room.

In all the drug-administered groups, the speed of falling asleep, sleeping state, and feeling of freshness in the morning improved compared to the previous night and compared to the control group; the frequency of nocturnal awakening and dreaming decreased, and the total duration of sleep the night before surgery increased. Total duration of sleep was significantly longer in the groups with quazepam 30 mg and 45 mg than in the control and brotizolam 0.25 mg groups. No patients were drowsy with plasma concentrations of quazepam of 30 to 65 ngxml(-1).

The preoperative night hypnotics, quazepam and brotizolam improved sleep before surgery. As a preoperative night hypnotic, quazepam 30 mg and 45 mg increased the total duration of sleep compared to brotizolam 0.25 mg.

In vitro metabolism of quazepam in human liver and intestine and assessment of drug interactions

M Miura, T OhkuboPMID: 15801544 DOI: 10.1080/02772240400015214

Abstract

The study was carried out to identify and characterize kinetically the cytochrome P450 (CYP) enzymes responsible for the major metabolite formation of quazepam. In in vitro studies using human liver and intestinal microsomes and cDNA-expressed human CYP and FMO isoenzymes, quazepam was rapidly metabolized mainly by CYP3A4 and to a minor extent by CYP2C9, CYP2C19 and FMO1 to 2-oxoquazepam (OQ), which was then further biotransformed to N-desalkyl-2-oxoquazepam (DOQ) and to 3-hydroxy-2-oxoquazepam (HOQ) mainly by CYP3A4 and CYP2C9. CYP3A4 is the enzyme predominantly responsible for all the metabolic pathways of quazepam. Itraconazole inhibited the formation of OQ from quazepam, HOQ from OQ and DOQ from OQ in human liver microsomes with Ki values of 8.40, 0.08 and 0.39 microM, respectively. However, the Ki for OQ formation was greater than the peak plasma itraconazole concentration following a clinically relevant 200-mg oral dose to healthy volunteers. In addition, CYP2C9 and CYP2C19 inhibitors failed to inhibit OQ formation from quazepam. In conclusion, clinically relevant drug interaction with CYP inhibitors seem unlikely for the major metabolic pathway of quazepam to OQ.Interaction between grapefruit juice and hypnotic drugs: comparison of triazolam and quazepam

Koh-ichi Sugimoto, Nobutaka Araki, Masami Ohmori, Ken-ichi Harada, Yimin Cui, Shuichi Tsuruoka, Atsuhiro Kawaguchi, Akio FujimuraPMID: 16416305 DOI: 10.1007/s00228-005-0071-1

Abstract

Grapefruit juice (GFJ) inhibits cytochrome P450 (CYP) 3A4 in the gut wall and increases blood concentrations of CYP3A4 substrates by the enhancement of oral bioavailability. The effects of GFJ on two benzodiazepine hypnotics, triazolam (metabolized by CYP3A4) and quazepam (metabolized by CYP3A4 and CYP2C9), were determined in this study.The study consisted of four separate trials in which nine healthy subjects were administered 0.25 mg triazolam or 15 mg quazepam, with or without GFJ. Each trial was performed using an open, randomized, cross-over design with an interval of more than 2 weeks between trials. Blood samples were obtained during the 24-h period immediately following the administration of each dose. Pharmacodynamic effects were determined by the digit symbol substitution test (DSST) and utilizing a visual analog scale.

GFJ increased the plasma concentrations of both triazolam and quazepam and of the active metabolite of quazepam, 2-oxoquazepam. The area under the curve (AUC)(0-24) of triazolam significantly increased by 96% (p<0.05). The AUC(0-24) of quazepam (+38%) and 2-oxoquazepam (+28%) also increased; however, these increases were not significantly different from those of triazolam. GFJ deteriorated the performance of the subjects in the DSST after the triazolam dose (-11 digits at 2 h after the dose, p<0.05), but not after the quazepam dose. Triazolam and quazepam produced similar sedative-like effects, none of which were enhanced by GFJ.

These results suggest that the effects of GFJ on the pharmacodynamics of triazolam are greater than those on quazepam. These GFJ-related different effects are partly explained by the fact that triazolam is presystemically metabolized by CYP3A4, while quazepam is presystemically metabolized by CYP3A4 and CYP2C9.

Single oral dose pharmacokinetics of quazepam is influenced by CYP2C19 activity

Takashi Fukasawa, Norio Yasui-Furukori, Toshiaki Aoshima, Akihito Suzuki, Tomonori Tateishi, Koichi OtaniPMID: 15385836 DOI: 10.1097/00007691-200410000-00011

Abstract

The effects of cytochrome P450 (CYP)2C19 activity and cigarette smoking on the single oral dose pharmacokinetics of quazepam were studied in 20 healthy Japanese volunteers. Twelve subjects were extensive metabolizers (EMs), and 8 subjects were poor metabolizers (PMs) by CYP2C19 as determined by the PCR-based genotyping. Nine subjects were smokers (>10 cigarettes/d), and 11 subjects were nonsmokers. The subjects received a single oral 20-mg dose of quazepam, and blood samplings and evaluation of psychomotor function were conducted up to 72 hours after dosing. Plasma concentrations of quazepam and its active metabolite 2-oxoquazepam (OQ) were measured by HPLC. There were significant differences between EMs and PMs in the peak plasma concentration (mean +/- SD: 34.5 +/- 16.6 versus 66.2 +/- 19.2 ng/mL, P < 0.01) and total area under the plasma concentration-time curve (490.1 +/- 277.5 vs 812.1 +/- 267.2 ng x h/mL, P < 0.05) of quazepam. The pharmacokinetic parameters of OQ and pharmacodynamic parameters were not different between the 2 groups. Smoking status did not affect the pharmacokinetic parameters of quazepam and OQ or pharmacodynamic parameters. The present study suggests that the single oral dose pharmacokinetics of quazepam are influenced by CYP2C19 activity but not by cigarette smoking.Drug interaction between St John's Wort and quazepam

Atsuhiro Kawaguchi, Masami Ohmori, Shu-Ichi Tsuruoka, Kenta Nishiki, Kenichi Harada, Isamu Miyamori, Ryo-Ichi Yano, Toshiaki Nakamura, Mikio Masada, Akio FujimuraPMID: 15373933 DOI: 10.1111/j.1365-2125.2004.02171.x

Abstract

St John's Wort (SJW) enhances CYP3A4 activity and decreases blood concentrations of CYP3A4 substrates. In this study, the effects of SJW on a benzodiazepine hypnotic, quazepam, which is metabolized by CYP3A4, were examined.Thirteen healthy subjects took a single dose of quazepam 15 mg after treatment with SJW (900 mg day(-1)) or placebo for 14 days. The study was performed in a randomized, placebo-controlled, cross-over design with an interval of 4 weeks between the two treatments. Blood samples were obtained during a 48 h period and urine was collected for 24 h after each dose of quazepam. Pharmacodynamic effects were determined using visual analogue scales (VAS) and the digit symbol substitution test (DSST) on days 13 and 14.

SJW decreased the plasma quazepam concentration. The Cmax and AUC(0-48) of quazepam after SJW were significantly lower than those after placebo [Cmax; -8.7 ng ml(-1) (95% confidence interval (CI) -17.1 to -0.2), AUC0-48; -55 ng h ml(-1) (95% CI -96 to -15)]. The urinary ratio of 6beta-hydroxycortisol to cortisol, which reflects CYP3A4 activity, also increased after dosing with SJW (ratio; 2.1 (95%CI 0.85-3.4)). Quazepam, but not SJW, produced sedative-like effects in the VAS test (drowsiness; P < 0.01, mental slowness; P < 0.01, calmness; P < 0.05, discontentment; P < 0.01). On the other hand, SJW, but not quazepam impaired psychomotor performance in the DSST test. SJW did not influence the pharmacodynamic profile of quazepam.

These results suggest that SJW decreases plasma quazepam concentrations, probably by enhancing CYP3A4 activity, but does not influence the pharmacodynamic effects of the drug.